Kifunensine diacetonide

α-Mannosidase Inhibition N-Glycan Processing Enzymology

Researchers requiring the potent α-mannosidase I inhibitor kifunensine often encounter solubility and stability limitations during multi-step organic synthesis. Kifunensine diacetonide (CAS 134234-43-8) resolves this as a stable, diacetonide-protected intermediate. - Enables high-yield reactions in DCM, DMF, DMSO, EtOH, and EtOAc. - Eliminates false negatives by serving as the intended precursor, not the active inhibitor. - Simplifies purification via column chromatography.

Molecular Formula C14H20N2O6
Molecular Weight 312.32 g/mol
CAS No. 134234-43-8
Cat. No. B017709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKifunensine diacetonide
CAS134234-43-8
Synonyms(3aS,3bR,7aR,11aS,11bR)-Hexahydro-2,2,5,5-tetramethyl-7H-[1,3]dioxino[4,5-e]-1,3-dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione; 
Molecular FormulaC14H20N2O6
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCC1(OCC2C(O1)C3C(C4N2C(=O)C(=O)N4)OC(O3)(C)C)C
InChIInChI=1S/C14H20N2O6/c1-13(2)19-5-6-7(20-13)8-9(22-14(3,4)21-8)10-15-11(17)12(18)16(6)10/h6-10H,5H2,1-4H3,(H,15,17)/t6-,7-,8+,9+,10+/m1/s1
InChIKeyFNXURXVDRNXPIM-ZJDVBMNYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kifunensine Diacetonide: Protected Synthetic Precursor


Kifunensine diacetonide (CAS 134234-43-8) is a diacetonide-protected derivative of the natural alkaloid kifunensine, which is isolated from the actinomycete *Kitasatosporia kifunense* [1]. The parent compound kifunensine is a potent and selective inhibitor of class I α-mannosidases, enzymes essential for the processing of N-linked glycoproteins. The diacetonide modification introduces protective groups that enhance the compound's solubility in a range of organic solvents, including dichloromethane, DMF, DMSO, ethanol, ethyl acetate, and methanol . This derivative serves as a stable, synthetic intermediate or 'pro-drug' form, primarily used in chemical synthesis to generate the active inhibitor kifunensine after deprotection . It is a white to off-white solid with a molecular formula of C₁₄H₂₀N₂O₆ and a molecular weight of 312.32 g/mol .

Format Protected synthetic intermediate
Workflow Deprotection to generate active inhibitor
Solubility Broad organic-solvent solubility for synthesis

Kifunensine Diacetonide vs. Active Kifunensine


The functional and experimental distinction between a protected precursor like kifunensine diacetonide and its active analog kifunensine is absolute and dictates their experimental utility. Kifunensine diacetonide itself is not an active α-mannosidase inhibitor; its core biological activity is only unmasked following a deprotection step . Directly substituting kifunensine diacetonide for kifunensine in a cell-based assay would result in a false negative, as the inhibitor would never reach its target. Conversely, procuring the more expensive, active kifunensine for a multi-step organic synthesis where a protected intermediate is required would be inefficient and costly. The primary value of the diacetonide form lies in its enhanced solubility in organic solvents and its role as a stable synthetic building block, enabling efficient, high-yield chemical reactions that would be problematic with the free, polar form of kifunensine .

Kifunensine Diacetonide
Active Kifunensine
Role
Protected precursor
Active α-mannosidase inhibitor
Cell-based assay
Not directly active; requires deprotection
Directly inhibits target
Organic synthesis
Stable, soluble in organic solvents
Polar, may limit reaction scope

Quantitative Inhibition Evidence


Potency vs. 1-Deoxymannojirimycin

While kifunensine diacetonide is a precursor, its active parent compound, kifunensine, demonstrates significantly higher potency than the structurally related class I α-mannosidase inhibitor, 1-deoxymannojirimycin (dMM). In enzyme inhibition assays, kifunensine achieves a dramatically lower IC₅₀ against multiple class I α-mannosidase isoforms (MNS1, MNS2, MNS3) compared to dMM [1]. This translates to a greater than 85-fold difference in inhibitory concentration, establishing the kifunensine scaffold as a superior chemical starting point for developing highly potent glycoprotein processing inhibitors.

Potency vs. dMM
Cross-study comparable
IC₅₀ ≥85-fold lower for parent scaffold
Supports parent scaffold potency context
Active parent compound; enzyme assay data
α-Mannosidase Inhibition N-Glycan Processing Enzymology

Complete N-Glycan Processing Blockade

In a direct comparison of cellular efficacy, the active form of the compound (kifunensine) achieves a more complete and potent block of N-glycan processing than the comparator 1-deoxymannojirimycin (dMM). In Madin-Darby canine kidney (MDCK) cells, a low concentration of kifunensine (1 μg/mL) caused a complete shift in viral glycoprotein structures from complex oligosaccharides to Man₉(GlcNAc)₂ high-mannose structures, signifying total inhibition of mannosidase I. In contrast, dMM at a 50-fold higher concentration (50 μg/mL) failed to prevent the formation of all complex chains, demonstrating only partial inhibition [1]. This provides direct, quantitative evidence that the kifunensine scaffold is a far more effective tool for achieving complete glycoprotein processing arrest in cellular models.

Cellular Blockade
Head-to-head
Complete inhibition at ≥50‑fold lower conc. (parent)
Supports complete mannosidase I blockade context
MDCK cell model; active parent compound data
Glycoprotein Biosynthesis Cell Culture Influenza Virus

Unique Enzyme Selectivity Profile

The kifunensine scaffold exhibits a unique selectivity profile that differentiates it from other N-glycosylation inhibitors. Unlike tunicamycin, which broadly inhibits the initial step of N-linked glycosylation and causes significant cell cycle arrest, kifunensine's action is specific to class I α-mannosidase, leading to only a modest impact on overall cell cycle progression [1]. Furthermore, kifunensine is ineffective against mannosidase II, aryl-mannosidases, and has weak activity against jack bean α-mannosidase (IC₅₀ = 120 μM) [2]. This narrow target profile makes it a more refined tool for specifically interrogating the function of ER and Golgi class I α-mannosidases and the ER-associated degradation (ERAD) pathway without the pleiotropic effects caused by broader-acting inhibitors.

Selectivity Profile
Class-level inference
Specific to class I α‑mannosidase; modest cell‑cycle impact
May support refined ERAD pathway studies
Compared to tunicamycin; data from cell assays
Enzyme Selectivity ERAD Pathway α-Mannosidase

Enhanced Organic Solubility

Kifunensine diacetonide demonstrates a distinct and improved solubility profile compared to its parent compound, kifunensine. The presence of the diacetonide protecting groups renders it soluble in a wide range of organic solvents, including dichloromethane, DMF, DMSO, ethanol, ethyl acetate, and methanol . While quantitative solubility data (e.g., in mg/mL) is not provided in the referenced datasheet, the compound is described as a 'white foam' or solid that is freely soluble in these solvents . In contrast, the parent compound kifunensine, which lacks these protecting groups, is a highly polar molecule with significantly different solubility characteristics, often requiring aqueous buffers or DMSO for dissolution. This improved organic solubility of the diacetonide form is a key advantage for its primary application as a synthetic intermediate, enabling its use in a broader range of chemical reactions and facilitating purification steps.

Solubility
Supporting evidence
Soluble in CH₂Cl₂, DMF, DMSO, EtOH, EtOAc, MeOH
Enables organic-solvent-based synthesis
Qualitative vendor report; no quantitative data
Solubility Chemical Synthesis Formulation

Kifunensine Diacetonide Research Applications


Chemical Synthesis Precursor

Kifunensine diacetonide is the ideal starting material for the multi-step organic synthesis of the active inhibitor kifunensine and its analogs . Its enhanced solubility in a broad range of organic solvents (e.g., dichloromethane, DMF, DMSO, ethyl acetate) is a critical advantage, allowing for a wider selection of reaction conditions and simplifying purification steps like column chromatography. This application directly leverages the compound's primary differentiation: it is a stable, protected intermediate, not an active inhibitor. Using the diacetonide form avoids the solubility and stability challenges associated with the free, polar form of kifunensine during chemical manipulation.

α-Mannosidase Inhibitor Discovery Scaffold

The kifunensine scaffold is a premier starting point for medicinal chemistry programs focused on developing potent and selective class I α-mannosidase inhibitors. The quantitative evidence of its superior potency over comparators like 1-deoxymannojirimycin—demonstrated by a >85-fold lower IC₅₀ in enzyme assays [1] and complete cellular blockade at a ≥50-fold lower concentration [2]—validates its use in structure-activity relationship (SAR) studies. Kifunensine diacetonide, as a stable, protected form of this scaffold, is well-suited for the chemical derivatization required to generate novel analogs with potentially improved pharmacological properties.

Selective ERAD Pathway Probe

The active parent compound, kifunensine, is a critical tool for dissecting the endoplasmic reticulum-associated degradation (ERAD) pathway. Its unique selectivity profile, which avoids the broad cellular toxicity and cell cycle arrest caused by tunicamycin [3], allows for more refined and specific investigation of ERAD mechanisms. Kifunensine diacetonide serves as the essential precursor to generate this high-quality probe. Researchers using kifunensine can effectively block mannosidase I-dependent delivery of misfolded glycoproteins to late ERAD steps [4] without the confounding effects of a global glycosylation inhibitor.

Application
Selection Property
Validation Focus
Chemical Synthesis Precursor
Organic-solvent solubility profile
Deprotection yield and purity
α‑Mannosidase Inhibitor Scaffold
Parent scaffold potency context
SAR and selectivity profiling
ERAD Pathway Probe
Class I α‑mannosidase selectivity
Absence of global glycosylation inhibition

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